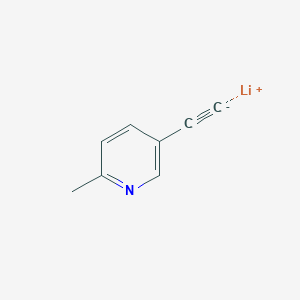
lithium;5-ethynyl-2-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;5-ethynyl-2-methylpyridine is a chemical compound that belongs to the class of organolithium compounds It is characterized by the presence of a lithium atom bonded to a 5-ethynyl-2-methylpyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;5-ethynyl-2-methylpyridine typically involves the reaction of 5-ethynyl-2-methylpyridine with an organolithium reagent. One common method is the lithium-halogen exchange reaction, where a halogenated derivative of 5-ethynyl-2-methylpyridine is treated with a lithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar lithium-halogen exchange reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automation can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;5-ethynyl-2-methylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the lithium compound under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce ethyl-substituted pyridines. Substitution reactions can lead to a variety of functionalized pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Lithium;5-ethynyl-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound can be used to study the effects of organolithium compounds on biological systems.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or drug delivery systems, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of lithium;5-ethynyl-2-methylpyridine involves its interaction with various molecular targets and pathways. The lithium atom can act as a Lewis acid, facilitating reactions by stabilizing negative charges on intermediates. The ethynyl group can participate in π-π interactions and conjugation, affecting the electronic properties of the compound. These interactions can influence the reactivity and selectivity of the compound in different chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium;5-ethyl-2-methylpyridine
- Lithium;5-ethynyl-2-ethylpyridine
- Lithium;5-ethynyl-3-methylpyridine
Uniqueness
Lithium;5-ethynyl-2-methylpyridine is unique due to the presence of both a lithium atom and an ethynyl group on the pyridine ring. This combination imparts distinct reactivity and properties compared to other similar compounds. For example, the ethynyl group can undergo cycloaddition reactions, which are not possible with ethyl or methyl groups .
Eigenschaften
CAS-Nummer |
109552-81-0 |
|---|---|
Molekularformel |
C8H6LiN |
Molekulargewicht |
123.1 g/mol |
IUPAC-Name |
lithium;5-ethynyl-2-methylpyridine |
InChI |
InChI=1S/C8H6N.Li/c1-3-8-5-4-7(2)9-6-8;/h4-6H,2H3;/q-1;+1 |
InChI-Schlüssel |
FHXNWOVWAJBEEF-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC1=NC=C(C=C1)C#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


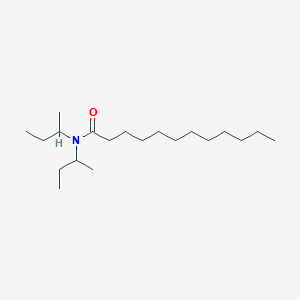
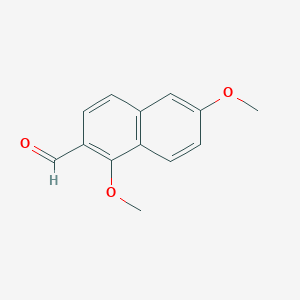
![N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline](/img/structure/B14333835.png)

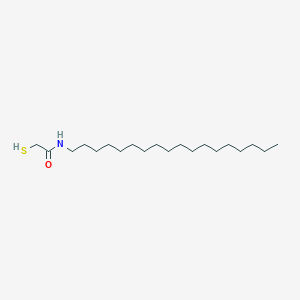

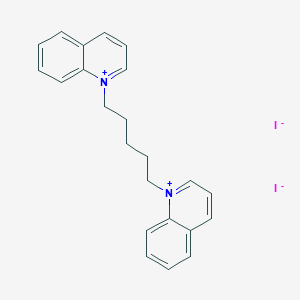


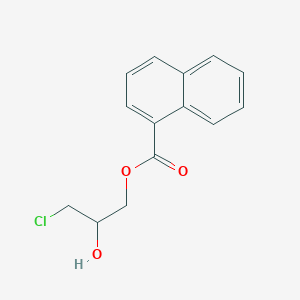


![[(Dodecan-2-yl)selanyl]benzene](/img/structure/B14333895.png)
![2-{4-[([1,1'-Biphenyl]-4-yl)oxy]butyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14333898.png)
